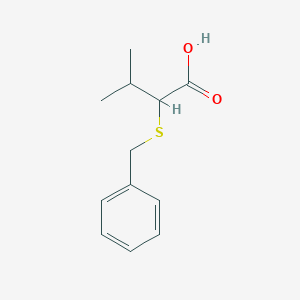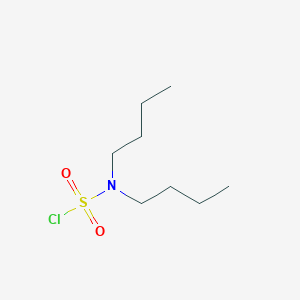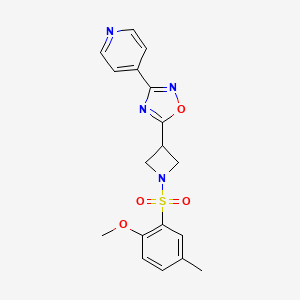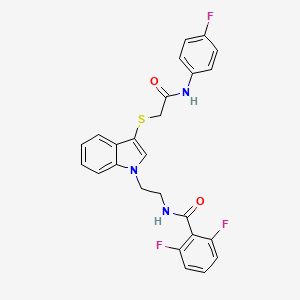![molecular formula C19H21N5O2S B2497005 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 905761-79-7](/img/structure/B2497005.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antifungal Properties
1,2,4-Triazoles, such as our compound, exhibit potent antifungal activity . Researchers have explored their effectiveness against fungal infections, including those caused by Candida and Aspergillus species. The compound’s unique structure may interfere with fungal cell membranes or enzymes, making it a promising candidate for antifungal drug development.
Anticancer Potential
The 1,2,4-triazole scaffold has demonstrated anticancer properties . Scientists investigate its impact on cancer cell growth, apoptosis, and metastasis. Our compound’s benzyl and ethoxyphenyl substituents could influence its selectivity toward specific cancer types. Further studies are needed to validate its efficacy.
Antiviral Activity
1,2,4-Triazoles also exhibit antiviral effects . Researchers explore their potential against viruses like HIV, influenza, and herpes. Our compound’s unique sulfanyl and acetamide groups might play a crucial role in inhibiting viral replication. Investigating its mechanism of action could lead to novel antiviral therapies.
Anti-Inflammatory Properties
The 1,2,4-triazole moiety has anti-inflammatory potential . Scientists study compounds like ours for their ability to modulate inflammatory pathways. By targeting specific enzymes or receptors, they aim to develop anti-inflammatory drugs with fewer side effects.
Antioxidant Activity
Antioxidants protect cells from oxidative damage. Some 1,2,4-triazoles exhibit antioxidant properties . Our compound’s benzyl and ethoxyphenyl groups may contribute to its radical-scavenging abilities. Evaluating its antioxidant capacity could reveal its therapeutic relevance.
Hypoglycemic Effects
Researchers explore 1,2,4-triazoles as potential hypoglycemic agents . These compounds may regulate blood glucose levels by affecting insulin sensitivity or glucose metabolism. Our compound’s unique structure warrants investigation into its impact on diabetes management.
Future Directions
- Antimicrobial Potential : Given the 1,2,4-triazole scaffold’s antibacterial activity , further exploration of ABT-123’s efficacy against resistant pathogens is warranted.
: Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. DOI: 10.3390/ph14030224
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and more. They are also present in various marketed drugs . Therefore, the targets can be diverse depending on the specific functional groups attached to the triazole ring.
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it might interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions . The presence of the ethoxyphenyl and benzyl groups could also influence the compound’s interaction with its targets.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound has a relatively low impact on humans and the environment under general use conditions
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-27-19-23-22-17(24(19)20)12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGZAXNWUQDNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)
![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)